![molecular formula C6H5IN4 B13986675 7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure with an iodine atom at the 7th position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine typically involves the iodination of 1H-imidazo[4,5-c]pyridin-4-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide to facilitate the iodination process.
Industrial production methods for this compound may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of this compound with high purity.
Chemical Reactions Analysis
7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, to form carbon-carbon or carbon-nitrogen bonds. These reactions typically require palladium catalysts and suitable ligands.
Oxidation and Reduction: The imidazo[4,5-c]pyridine core can undergo oxidation or reduction reactions, depending on the desired transformation. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid would yield a phenyl-substituted imidazo[4,5-c]pyridine derivative.
Scientific Research Applications
7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound serves as a precursor for the synthesis of various bioactive molecules. It has been explored for its potential as an anticancer agent, antiviral compound, and anti-inflammatory drug.
Material Science: The unique electronic properties of the imidazo[4,5-c]pyridine core make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Chemical Synthesis: As a versatile building block, this compound is used in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.
The molecular targets and pathways involved vary based on the compound’s structure and the nature of its substituents. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-c]pyridin-4-amine: The non-iodinated parent compound, which lacks the iodine atom at the 7th position. This compound may have different reactivity and biological activity.
7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine: A brominated analogue that may exhibit similar but distinct reactivity and applications due to the different halogen atom.
7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine: A chlorinated analogue with potentially different chemical and biological properties.
The uniqueness of this compound lies in its specific reactivity and the ability to undergo various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H5IN4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
7-iodo-3H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C6H5IN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
PVWCGDIXJICCAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=N1)N)NC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



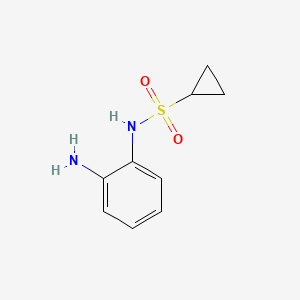
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


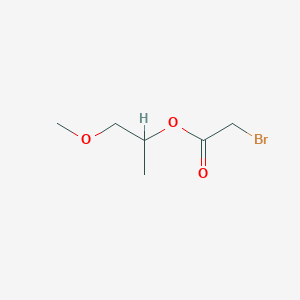
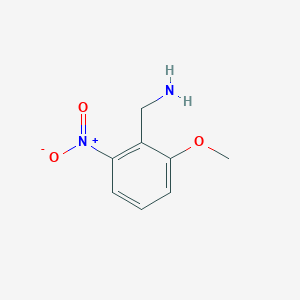
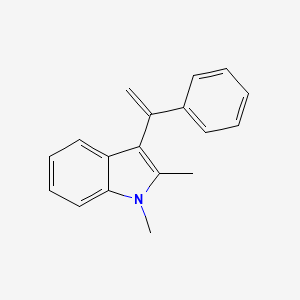
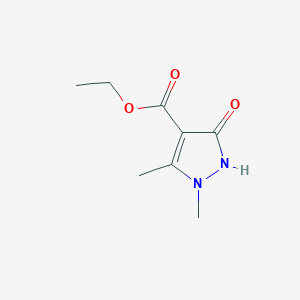
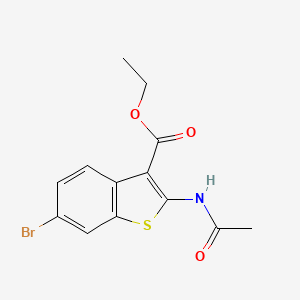
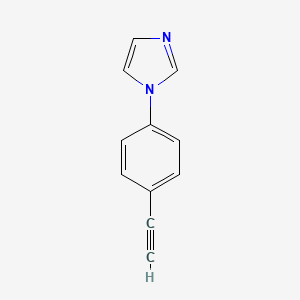

![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
